molecular formula C13H15NO3 B11878531 Acetamide, N-(3,4-dihydro-6,7-dimethyl-4-oxo-2H-1-benzopyran-3-yl)- CAS No. 54444-54-1

Acetamide, N-(3,4-dihydro-6,7-dimethyl-4-oxo-2H-1-benzopyran-3-yl)-

Cat. No.: B11878531
CAS No.: 54444-54-1
M. Wt: 233.26 g/mol
InChI Key: KZBXMTFMUNEOPQ-UHFFFAOYSA-N
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Description

N-(6,7-Dimethyl-4-oxochroman-3-yl)acetamide is a chemical compound belonging to the chromanone family Chromanones are a subset of benzopyran derivatives, characterized by the fusion of a benzene ring to a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6,7-Dimethyl-4-oxochroman-3-yl)acetamide typically involves the reaction of 6,7-dimethyl-4-chromanone with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent-free methods and green chemistry approaches are also explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(6,7-Dimethyl-4-oxochroman-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

N-(6,7-Dimethyl-4-oxochroman-3-yl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of N-(6,7-Dimethyl-4-oxochroman-3-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are ongoing to fully elucidate its mechanism.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-Dimethyl-4-oxochroman-6-yl)acetamide
  • N-(3,4-Dihydro-6,7-dimethyl-4-oxo-2H-1-benzopyran-3-yl)acetamide

Uniqueness

N-(6,7-Dimethyl-4-oxochroman-3-yl)acetamide is unique due to its specific substitution pattern on the chromanone ring, which imparts distinct chemical and biological properties

Properties

CAS No.

54444-54-1

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

N-(6,7-dimethyl-4-oxo-2,3-dihydrochromen-3-yl)acetamide

InChI

InChI=1S/C13H15NO3/c1-7-4-10-12(5-8(7)2)17-6-11(13(10)16)14-9(3)15/h4-5,11H,6H2,1-3H3,(H,14,15)

InChI Key

KZBXMTFMUNEOPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OCC(C2=O)NC(=O)C

Origin of Product

United States

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